REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[C:4]([N:8]=[C:9]=[O:10])([CH3:7])([CH3:6])[CH3:5].[Cl-].[Na+]>C(O)C>[C:4]([NH:8][C:9](=[O:10])[NH:2][NH2:3])([CH3:7])([CH3:6])[CH3:5] |f:0.1,3.4|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Type
|
CUSTOM
|
Details
|
by stirring for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for an additional 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three
|
Type
|
DISTILLATION
|
Details
|
with ethyl acetate, and the organic layer was distilled under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 65 ml of a 10% hydrochloric acid aqueous solution
|
Type
|
WASH
|
Details
|
After washing with chloroform, 16 ml of a 50% aqueous solution of sodium hydroxide
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
sodium chloride was further added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from n-hexane/ethyl acetate (9:1 by volume)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(NN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |